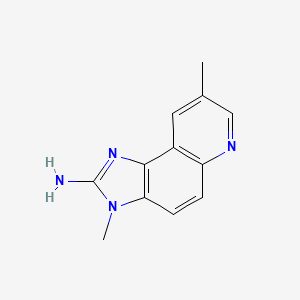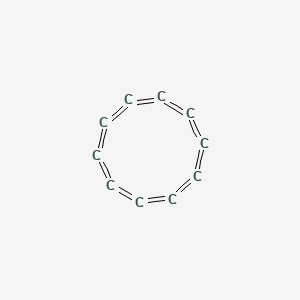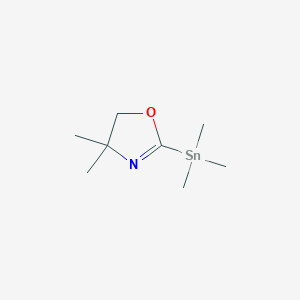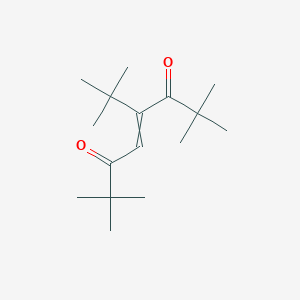
3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-: is a heterocyclic amine that belongs to the imidazoquinoline family. This compound is characterized by the presence of an imidazo ring fused to a quinoline structure, with methyl groups at positions 3 and 8, and an amino group at position 2. It is known for its mutagenic properties and has been found in cooked foods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methyl isocyanide in the presence of a base, followed by cyclization to form the imidazoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroimidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in medicinal chemistry .
Biology: This compound has been studied for its mutagenic properties. It is used in research to understand the mechanisms of mutagenesis and the formation of DNA adducts .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. The mutagenic properties also make it a useful tool in cancer research .
Industry: In the industry, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- involves its interaction with DNA. It induces the formation of single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts, causing mutations and potentially leading to carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-methylimidazo(4,5-f)quinoline: Another mutagenic heterocyclic amine found in cooked foods and tobacco smoke.
2-Amino-3,4-dimethylimidazo(4,5-f)quinoline: Known for its mutagenic properties and found in cooked foods.
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline: Similar structure with different substitution pattern.
Uniqueness: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 8, along with the amino group at position 2, distinguishes it from other similar compounds and contributes to its specific mutagenic and carcinogenic properties .
Eigenschaften
CAS-Nummer |
109621-27-4 |
|---|---|
Molekularformel |
C12H12N4 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
3,8-dimethylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C12H12N4/c1-7-5-8-9(14-6-7)3-4-10-11(8)15-12(13)16(10)2/h3-6H,1-2H3,(H2,13,15) |
InChI-Schlüssel |
CFEPPLAUXZCOJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC3=C2N=C(N3C)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)





![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)



![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
